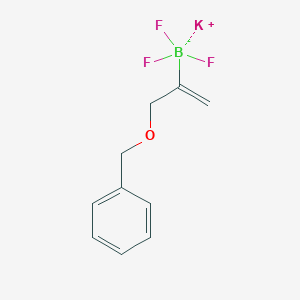

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNWAVHQPFENRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be synthesized using a variety of methods. One common approach involves the reaction of 3-(benzyloxy)prop-1-EN-2-YL bromide with potassium bifluoride and boron trifluoride etherate. The reaction is typically conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and cost-effective methods. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yield. Industrial production also focuses on optimizing the use of reagents and minimizing waste to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is involved in various types of chemical reactions, including:

Substitution Reactions: : Common in the presence of nucleophiles, where the trifluoroborate group can be substituted by other functional groups.

Coupling Reactions: : Often used in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a boron source for the formation of carbon-carbon bonds.

Oxidation and Reduction Reactions: : It can undergo oxidation to form various oxidized derivatives or reduction to yield hydrocarbon chains.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Palladium Catalysts: : For coupling reactions.

Base: : Such as sodium hydroxide or potassium carbonate for substitution reactions.

Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Major products formed from reactions with this compound include:

Aryl Compounds: : Through Suzuki-Miyaura coupling.

Alcohols and Ethers: : Through substitution reactions.

Aldehydes and Ketones: : Through oxidation reactions.

Scientific Research Applications

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate has significant applications across various scientific fields:

Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: : Investigated for its potential role in the synthesis of biologically active molecules and drug development.

Industry: : Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate exerts its effects involves several key steps:

Bond Formation: : In coupling reactions, the trifluoroborate group facilitates the formation of new carbon-carbon bonds by providing a boron source.

Molecular Targets: : The specific molecular targets and pathways depend on the nature of the reaction and the functional groups involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the activation and transfer of the boron group.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate

- Molecular Formula : C₁₀H₁₁BF₃KO

- CAS Number : 1376707-99-1 (primary), 1440548-66-2 (E-isomer)

- Molecular Weight : 254.10 g/mol

- Storage : Requires inert atmosphere and storage at -20°C; stabilized with TBC (tert-butylcatechol) to prevent decomposition .

Key Applications: This compound is a versatile organoboron reagent used in Suzuki-Miyaura cross-coupling reactions to introduce alkenyl benzyloxy motifs into organic frameworks. Its stability under ambient conditions and compatibility with palladium catalysts make it valuable in pharmaceutical and materials chemistry .

Comparison with Structural Analogs

Alkenyltrifluoroborates

*Benzyloxy-substituted aryltrifluoroborates in condensation reactions achieve up to 97% yield under optimized conditions .

Structural Insights :

α-Alkoxyalkyltrifluoroborates

Comparison :

Suzuki-Miyaura Cross-Coupling

Thermal and Chemical Stability

- Thermogravimetric Analysis (TGA) : While specific TGA data for the target compound is unavailable, analogous trifluoroborates (e.g., cyclopropylethynyl derivative) show decomposition at 250°C .

- Stabilizers : The addition of TBC prevents radical-mediated degradation, extending shelf-life compared to unstabilized analogs like potassium trans-styryl trifluoroborate .

Biological Activity

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound classified under trifluoroborates. This compound is characterized by its unique structural features, which include a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety. Its molecular formula is with a molecular weight of approximately 254.10 g/mol. It is primarily utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds.

General Properties

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their potential biological properties. Trifluoroborates are recognized for their role as intermediates in the synthesis of biologically active molecules and have been investigated for various applications in medicinal chemistry.

The biological activity of this compound can be understood through its chemical reactivity:

- Substitution Reactions : The trifluoroborate group can be substituted by nucleophiles, potentially leading to the formation of biologically relevant compounds.

- Coupling Reactions : It is often involved in Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source for carbon-carbon bond formation.

Research Findings

Research has indicated that derivatives of trifluoroborates can act as enzyme inhibitors or modulators. Although specific studies on this compound are necessary to elucidate its biological effects, the following points summarize potential avenues of exploration:

- Enzyme Inhibition : Trifluoroborates have shown promise in inhibiting certain enzymes that are crucial in disease pathways.

- Synthesis of Bioactive Molecules : The compound may facilitate the synthesis of drugs targeting various conditions, including cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be informative:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (3-(methoxy)prop-1-en-2-yl)trifluoroborate | Contains a methoxy group instead of benzyloxy | |

| Potassium (2-(benzyloxy)ethyl)trifluoroborate | Ethyl group instead of propene | |

| Potassium (4-(benzyloxy)butan-2-yloxy)trifluoroborate | Longer carbon chain with additional functional groups |

These compounds illustrate variations in substituents that influence their reactivity and application potential, emphasizing the unique features of this compound.

Case Study 1: Synthesis of Drug Intermediates

In a study exploring the synthesis of drug intermediates, this compound was utilized to generate key intermediates for pharmaceutical compounds. The reactions demonstrated high yields and selectivity, indicating the compound's utility in drug development.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that similar trifluoroborate derivatives exhibited inhibitory effects on specific enzymes involved in metabolic pathways. Such studies suggest that this compound may also possess similar properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution (SN2) reactions using potassium bromomethyltrifluoroborate as a precursor. Alkoxides (e.g., benzyloxide) displace the bromide under controlled pH and moderate temperatures. Continuous Soxhlet extraction is recommended for purification due to the compound’s low solubility in organic solvents, achieving yields >80% .

- Critical Parameters :

- Use 3 equivalents of alkoxide for efficient substitution.

- Maintain reaction temperatures between 20–40°C to avoid decomposition.

- Purify via crystallization or Soxhlet extraction to remove inorganic salts.

Q. How is the structure of this trifluoroborate compound characterized, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : , , , and NMR are critical for confirming the boron environment and substituent geometry. For example, NMR typically shows a quartet (J = 37–38 Hz) due to coupling with fluorine .

- X-ray Crystallography : SHELXL software ( –2) is widely used for refining crystal structures, especially for resolving stereochemistry in allylic systems.

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-K]) with errors <2 ppm .

Q. What are the primary applications of this compound in organic synthesis?

- Key Applications :

- Suzuki-Miyaura Cross-Coupling : Acts as a stable boronate nucleophile for C–C bond formation with aryl chlorides, even with sterically hindered or electron-rich partners (yields: 70–90%) .

- Alkenylation of Aldimines : Used in rhodium-catalyzed enantioselective reactions to synthesize β-unsaturated α-amino esters .

- Advantages : The trifluoroborate group enhances stability against hydrolysis compared to boronic acids, enabling use in protic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling with deactivated aryl chlorides?

- Optimization Strategies :

- Catalyst Selection : Pd(dppf)Cl or Pd(OAc) with SPhos ligands improves turnover in electron-poor systems.

- Solvent/Base System : Use toluene/water mixtures with KPO as a base to enhance solubility and reduce side reactions .

- Data-Driven Example :

| Aryl Chloride Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 4-Nitrochlorobenzene | Pd(OAc)/SPhos | 85 |

| 2,6-Dimethylchlorobenzene | Pd(dppf)Cl | 78 |

Q. What mechanistic insights explain unexpected stereochemical outcomes in allylic substitutions?

- Analysis : The trifluoroborate’s sp-hybridized boron center allows for syn-periplanar transition states, but steric effects from the benzyloxy group can lead to anti-addition. Computational studies (DFT) are recommended to map energy barriers .

- Contradiction Resolution : Discrepancies between predicted and observed stereochemistry may arise from solvent polarity effects on transition-state stabilization. Verify via variable-temperature NMR .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C (DSC data). Store at 2–8°C in inert atmospheres .

- Hydrolytic Degradation : Susceptible to slow hydrolysis in aqueous media (t ≈ 72 hours at pH 7). Use anhydrous solvents for long-term storage .

- Mitigation : Lyophilization or formulation with desiccants (e.g., molecular sieves) extends shelf life.

Q. How can conflicting crystallographic data be resolved when the compound forms polymorphs?

- Approach :

- Mercury CSD Analysis : Compare packing motifs and hydrogen-bonding patterns across polymorphs using the Cambridge Structural Database .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands are critical for modeling twinned crystals, common in boron-containing systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.